9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of fluorenes, which are characterized by a fluorene moiety consisting of two benzene rings connected through a cyclopentane ring. The presence of hydroxyimino, dinitro, and disulfonic acid groups, along with the bis-o-tolylamide substitution, makes this compound highly reactive and versatile in various chemical reactions.
Preparation Methods
The synthesis of 9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE involves multiple steps, starting from fluorene-2,7-disulfonyl dichloride. The key steps include:
Nitration: Introduction of nitro groups at the 4 and 5 positions of the fluorene ring.
Hydroxyimino Formation: Conversion of the 9-position to a hydroxyimino group.
Sulfonation: Addition of sulfonic acid groups at the 2 and 7 positions.
Amidation: Substitution of the sulfonic acid groups with o-tolylamide.
The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate each step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The sulfonic acid groups can be substituted with other functional groups, such as amides or esters.
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino and nitro groups are highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity can lead to the modulation of biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds to 9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE include:
- 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-dibutylamide
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
- 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide
These compounds share similar structural features but differ in the specific substituents attached to the fluorene moiety. The uniqueness of this compound lies in its combination of hydroxyimino, dinitro, and disulfonic acid groups, along with the bis-o-tolylamide substitution, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C27H21N5O9S2 |
---|---|
Molecular Weight |
623.6g/mol |
IUPAC Name |
9-hydroxyimino-2-N,7-N-bis(2-methylphenyl)-4,5-dinitrofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C27H21N5O9S2/c1-15-7-3-5-9-21(15)29-42(38,39)17-11-19-25(23(13-17)31(34)35)26-20(27(19)28-33)12-18(14-24(26)32(36)37)43(40,41)30-22-10-6-4-8-16(22)2/h3-14,29-30,33H,1-2H3 |
InChI Key |
UOJRGQSRDDPKEV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=NO)C=C(C=C4[N+](=O)[O-])S(=O)(=O)NC5=CC=CC=C5C |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=NO)C=C(C=C4[N+](=O)[O-])S(=O)(=O)NC5=CC=CC=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.